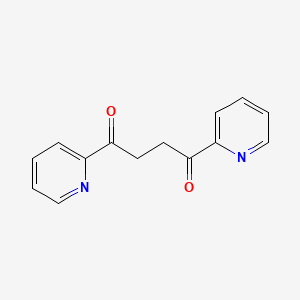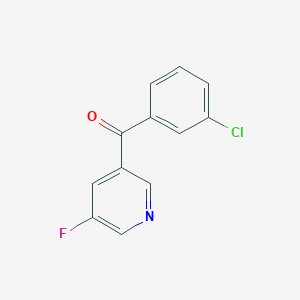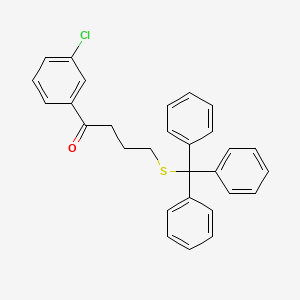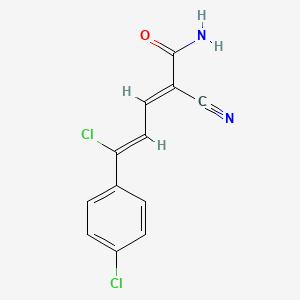
1,4-Di(pyridin-2-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(pyridin-2-yl)butane-1,4-dione is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of two pyridine rings attached to a butane-1,4-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di(pyridin-2-yl)butane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(pyridin-2-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding diols.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Di(pyridin-2-yl)butane-1,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Wirkmechanismus
The mechanism of action of 1,4-Di(pyridin-2-yl)butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(pyridin-4-yl)butane-1,4-dione: Similar structure but with pyridine rings at the 4-position.
2,4-Di(pyridin-2-yl)butane-1,4-dione: Similar structure but with pyridine rings at the 2,4-positions.
1,4-Di(pyridin-3-yl)butane-1,4-dione: Similar structure but with pyridine rings at the 3-position.
Uniqueness
1,4-Di(pyridin-2-yl)butane-1,4-dione is unique due to its specific arrangement of pyridine rings and the dione moiety, which imparts distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions makes it valuable in catalysis and materials science.
Eigenschaften
Molekularformel |
C14H12N2O2 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1,4-dipyridin-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-5-1-3-9-15-11)7-8-14(18)12-6-2-4-10-16-12/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
OVBYRKDBCFPQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)CCC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)



![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)


![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
